molecular formula C23H15ClN2O2S B15034361 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B15034361
M. Wt: 418.9 g/mol
InChI Key: BEGRLSDVKJYGKR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C23H15ClN2O2S

Molecular Weight

418.9 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H15ClN2O2S/c1-13-14(23-26-17-9-3-4-11-18(17)28-23)8-6-10-16(13)25-22(27)21-20(24)15-7-2-5-12-19(15)29-21/h2-12H,1H3,(H,25,27)

InChI Key

BEGRLSDVKJYGKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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